molecular formula C27H22Cl2N2O B2808497 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime CAS No. 251310-40-4

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime

Cat. No.: B2808497
CAS No.: 251310-40-4
M. Wt: 461.39
InChI Key: KYUOOIXRFOHLJR-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime (CAS: 251310-40-4) is a synthetically versatile indole derivative supplied with a purity exceeding 90% . This compound belongs to a class of structures featuring a tetrahydroindol-4-one core substituted at the 1- and 2-positions with phenyl groups and containing an O-(3,5-dichlorobenzyl)oxime moiety. Such indole-oxime derivatives are valuable building blocks in medicinal chemistry and drug discovery research, particularly for the synthesis of novel molecular scaffolds with potential biological activity . The exploration of novel ring systems, including those derived from indole scaffolds, remains a significant focus in chemical research for uncovering new therapeutic agents . Researchers utilize this compound in the development of complex polycyclic structures via reactions such as C-H activation, which can lead to biologically active molecules with diverse profiles . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N2O/c28-21-14-19(15-22(29)16-21)18-32-30-25-12-7-13-26-24(25)17-27(20-8-3-1-4-9-20)31(26)23-10-5-2-6-11-23/h1-6,8-11,14-17H,7,12-13,18H2/b30-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUOOIXRFOHLJR-JVCXMKTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC(=C5)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC(=C5)Cl)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another method involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) is another viable synthetic route.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is optimized to achieve efficient synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime has shown potential in various scientific research applications:

  • Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences

The compound is closely related to:

  • CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime) : A well-characterized human constitutive androstane receptor (CAR) agonist. The primary structural distinction lies in the indole vs. imidazothiazole core and the substitution pattern on the benzyl group (3,5-dichloro vs. 3,4-dichloro) .
  • 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,5-Dichlorobenzyl)oxime: A positional isomer with dichloro substituents at the 2,5 positions of the benzyl group instead of 3,3. This minor alteration may influence receptor binding affinity and metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Cl Substituent Position LogP (Predicted)
1,2-Diphenyl-...O-(3,5-Dichlorobenzyl)oxime C₂₇H₂₂Cl₂N₂O 461.38 3,5 5.2*
CITCO C₂₀H₁₃Cl₃N₂O₂S 463.75 3,4 4.8
1,2-Diphenyl-...O-(2,5-Dichlorobenzyl)oxime C₂₇H₂₂Cl₂N₂O 461.38 2,5 5.3*

*Predicted using QSAR models.

Receptor Binding and Selectivity

  • The 3,4-dichlorobenzyl group is critical for species-specific binding .
  • 1,2-Diphenyl-...O-(3,5-Dichlorobenzyl)oxime: While untested for CAR, its structural resemblance to CITCO suggests possible cross-reactivity.
  • TCPOBOP (1,4-Bis-[2-(3,5-dichloropyridyloxy)]benzene) : A mouse-specific CAR agonist, highlighting how halogen positioning (3,5 vs. 3,4) dictates species selectivity .

Metabolic Stability

  • CITCO undergoes rapid glucuronidation via UGT1A1/1A3, limiting its bioavailability .
  • The 3,5-dichlorobenzyl oxime derivative may exhibit enhanced metabolic stability due to reduced electron-withdrawing effects compared to CITCO’s 3,4-dichloro group, though experimental validation is needed .

Research Findings and Implications

  • Species Specificity : Halogen positioning (3,5 vs. 3,4) is a key determinant of nuclear receptor selectivity. For example, 3,4-dichloro derivatives (CITCO) activate human CAR, whereas 3,5-dichloro analogs may favor alternative targets like PXR or PPARγ .
  • Therapeutic Potential: Indole-oxime derivatives with 3,5-dichloro substitutions could serve as scaffolds for developing metabolically stable CAR/PXR modulators, particularly for drug-induced liver injury (DILI) mitigation .

Biological Activity

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime is a complex organic compound characterized by its unique indole structure. This compound belongs to a class of tetrahydroindole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N2O, with a molecular weight of approximately 360.27 g/mol. The presence of the oxime functional group enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC20H17Cl2N2O
Molecular Weight360.27 g/mol
IUPAC Name(Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine

Antitumor Activity

Research indicates that derivatives of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one exhibit significant antitumor properties. For instance, compounds synthesized from this base structure have been shown to inhibit the growth of various cancer cell lines. A notable example is psammopemmin A, an antitumor agent derived from tetrahydroindole frameworks that has demonstrated efficacy against certain tumor types .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as receptors or enzymes involved in cancer progression or other disease pathways. The oxime group may facilitate interactions with biological macromolecules due to its nucleophilic nature .

Other Biological Activities

Beyond antitumor effects, tetrahydroindole derivatives have been associated with various pharmacological activities:

  • Antidepressant Effects : Some studies suggest that tetrahydroindoles can exhibit antidepressant-like activity in animal models.
  • Anxiolytic Properties : These compounds may also possess anxiolytic effects that contribute to their therapeutic potential in treating anxiety disorders.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that tetrahydroindole derivatives could inhibit guanylate cyclase activity in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Neuroprotective Studies : Research on similar compounds indicated potential neuroprotective effects through modulation of neurotransmitter systems .
  • Synthesis and Evaluation : Various synthetic routes for producing these compounds have been evaluated for yield and biological efficacy. For example, multicomponent reactions involving cyclohexanones and amines have been employed successfully .

Q & A

Q. Optimization Strategies :

  • Use ball-milling techniques under solvent-free conditions with sulfamic acid as a catalyst. This method achieves 98% yield by enhancing reaction efficiency and reducing side products .
  • Control temperature (60–80°C) and solvent selection (ethanol or dichloromethane) to stabilize intermediates .

Basic Research Question: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., tetrahydroindole hydrogens at δ 2.2–3.4 ppm) and confirms oxime formation (N–OH peak at δ 9–10 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused indole-benzyl system.
  • HRMS (ESI) : Validates molecular weight (e.g., calculated [M+H]⁺: 462.75 g/mol; observed: 462.73 g/mol) .
  • IR Spectroscopy : Confirms oxime (C=N–O stretch at 1640 cm⁻¹) and aromatic C–Cl bonds (750–800 cm⁻¹) .

Advanced Research Question: How do structural modifications (e.g., chloro-substitution patterns) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with varying substituents:

Modification Impact on Activity Reference
3,5-dichlorobenzyl vs. 4-chlorobenzyl Enhanced receptor binding (e.g., CAR/PXR activation) due to increased lipophilicity .
Position of Cl on phenyl rings 3,5-dichloro substitution improves metabolic stability vs. 2,4-dichloro analogs .
Oxime vs. ketone Oxime derivatives show 10–20× higher antimicrobial activity due to H-bond donor capacity .

Q. Experimental Design :

  • Docking simulations (AutoDock/Vina) predict interactions with targets like cytochrome P450 enzymes .
  • In vitro assays (e.g., MIC for antimicrobial activity) validate predictions .

Advanced Research Question: What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:
Discrepancies arise from:

  • Bioassay conditions : Variations in cell lines (e.g., HepG2 vs. HEK293) or serum content alter compound bioavailability .
  • Stereochemical purity : Impurities in synthesis (e.g., unreacted ketone intermediates) reduce apparent potency .

Q. Resolution Steps :

Reproduce synthesis : Use standardized protocols (e.g., ball-milling with sulfamic acid) to ensure >95% purity .

Control bioassays : Include internal standards (e.g., CITCO for CAR activation studies) .

Meta-analysis : Compare data across studies using fixed-effect models to account for methodological heterogeneity .

Advanced Research Question: How can researchers identify and validate novel biological targets for this compound?

Q. Methodological Answer :

  • Target Fishing :
    • Chemoproteomics : Use immobilized compound probes to capture binding proteins in cell lysates .
    • Phage display libraries : Identify peptide motifs interacting with the oxime moiety .
  • Functional Validation :
    • Knockout models : CRISPR/Cas9-mediated deletion of candidate targets (e.g., CAR/PXR) in HepG2 cells .
    • Thermal shift assays : Monitor protein stability shifts upon compound binding .

Case Study :
The compound’s analog, CITCO, activates the constitutive androstane receptor (CAR) via coactivator recruitment (e.g., PGC-1α), validated via luciferase reporter assays .

Advanced Research Question: What computational methods predict metabolic pathways and potential toxicity?

Q. Methodological Answer :

  • In Silico Tools :
    • SwissADME : Predicts Phase I metabolism (e.g., CYP2C9-mediated oxidation of the dichlorobenzyl group) .
    • ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., oxime-related nitrosamine formation) .
  • Experimental Validation :
    • Microsomal assays : Incubate with human liver microsomes + NADPH to identify metabolites (LC-MS/MS) .
    • AMES test : Assess mutagenicity of nitroso intermediates .

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